molecular formula C180H275N53O56S B10822646 neuropeptide Y (2-36)

neuropeptide Y (2-36)

Número de catálogo: B10822646
Peso molecular: 4109 g/mol
Clave InChI: KUMVUFICIDUBDZ-ZVYVYBDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Neuropeptide Y (NPY) (2-36) is a truncated form of the full-length 36-amino-acid neuropeptide Y (NPY), which was first isolated from porcine brain tissue in 1982 . The full-length NPY (1-36) has the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

NPY (2-36) lacks the N-terminal tyrosine residue (Tyr¹) and is generated through enzymatic processing by aminopeptidase P . This truncation modifies receptor binding affinity and selectivity. NPY (2-36) retains significant homology (97.14%) across species (porcine, human, rat) and exhibits the following properties:

  • Molecular Weight: 4090.47 Da (porcine)
  • Receptor Affinities:
    • Y5 receptor: EC₅₀ = 1.2 nM
    • Y2 receptor: EC₅₀ = 1.6 nM
    • Y1 receptor: EC₅₀ = 3.4 nM
  • Functional Role: Increases food intake in rodent models, making it relevant to obesity research .

Propiedades

Fórmula molecular

C180H275N53O56S

Peso molecular

4109 g/mol

Nombre IUPAC

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1

Clave InChI

KUMVUFICIDUBDZ-ZVYVYBDNSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9

SMILES canónico

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9

Origen del producto

United States

Métodos De Preparación

NPY-(2-36) se puede sintetizar mediante métodos químicos. Las rutas sintéticas exactas y las condiciones de reacción pueden variar, pero en general se emplea la síntesis de péptidos en fase sólida (SPPS). En SPPS, los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a un soporte sólido. Después de la síntesis, el péptido se escinde de la resina y se purifica .

Análisis De Reacciones Químicas

Enzymatic Cleavage Reactions

NPY2-36 is primarily formed through proteolytic cleavage of NPY1-36 or NPY3-36 by specific enzymes. Key reactions include:

Enzyme Substrate Product Catalytic Mechanism Source
Dipeptidyl peptidase IV NPY1-36NPY3-36N-terminal cleavage (removes Tyr1-Tyr2)
Aminopeptidase P NPY3-36NPY2-36N-terminal cleavage (removes Tyr3)
Kallikrein NPY3-36NPY3-35C-terminal cleavage (removes Arg35)

Kinetic studies reveal that NPY1-36 is rapidly cleaved into NPY3-36 (primary product), followed by NPY3-35 and NPY2-36 . Kallikrein further converts NPY3-36 into NPY3-35, which lacks receptor-binding activity .

Receptor Binding and Signaling

NPY2-36 exhibits distinct binding profiles for NPY receptor subtypes:

Receptor Binding Affinity (Ki) Key Observations Source
Y1 3.69 nmolNon-selective binding; requires N-terminal residues for activation
Y2 3.08 nmolHigh affinity; C-terminal region sufficient for activation

Mechanism of Y2 Receptor Activation

Structural studies reveal that Y2 receptors bind NPY2-36 via its C-terminal region (residues 32–36), which adopts a PP-fold conformation . Unlike Y1 receptors, Y2 lacks an N-terminal sub-pocket, making it tolerant to truncation . This explains why NPY2-36 retains high affinity for Y2 but not Y1 .

Functional Implications

  • Y2 Activation : NPY2-36 inhibits neurotransmitter release via presynaptic Y2 receptors, modulating synaptic plasticity and feeding behavior .

  • Y1 Inactivity : The absence of N-terminal residues (Tyr1-Tyr2) prevents Y1 activation, as these residues are critical for binding .

Metabolic Stability and Degradation

NPY2-36 undergoes further cleavage in vivo, primarily via:

  • Kallikrein : Converts NPY3-36 → NPY3-35 (inactive) .

  • Aminopeptidase P : Converts NPY3-36 → NPY2-36 .

  • Dipeptidyl peptidase IV : Converts NPY1-36 → NPY3-36 .

Metabolite Activity Receptor Binding Source
NPY3-35InactiveNo binding to Y1/Y2/Y5 receptors
NPY2-36Active at Y2High Y2 affinity

Structural Basis of Receptor Selectivity

Cryo-EM studies of Y2 receptor complexes with NPY2-36 reveal:

  • Binding Pocket : The C-terminal region (residues 32–36) interacts with a hydrophobic pocket in Y2, stabilized by residues like Glu5.27 and Asp6.59 .

  • N-Terminal Tolerance : Y2 lacks the sub-pocket present in Y1 (formed by residues like E182, D200, and F286), enabling binding of truncated ligands .

Pharmacological Implications

  • Anorectic Effects : NPY2-36 acts as a Y2 agonist, reducing food intake by inhibiting hypothalamic neurotransmitter release .

  • Therapeutic Potential : Stabilized NPY2-36 analogs may serve as selective Y2 agonists for treating obesity or anxiety disorders .

Aplicaciones Científicas De Investigación

    Biología y fisiología: NPY-(2-36) está implicado en la regulación del apetito, la respuesta al estrés y la función cardiovascular.

    Neurobiología: NPY modula la actividad neuronal, afectando la ansiedad, la memoria y los ritmos circadianos.

    Medicina: Las posibles aplicaciones terapéuticas incluyen el manejo de la obesidad, los trastornos de ansiedad y las enfermedades cardiovasculares.

Mecanismo De Acción

NPY-(2-36) actúa a través de receptores acoplados a proteínas G (GPCR) específicos, incluidos los receptores Y1, Y2 e Y5. Ejerce sus efectos uniéndose a estos receptores, lo que lleva a vías de señalización descendentes. Por ejemplo, la activación del receptor Y1 influye en la ingesta de alimentos y las respuestas al estrés .

Comparación Con Compuestos Similares

Comparison with Structural Analogs of NPY

NPY undergoes proteolytic cleavage to generate multiple fragments with distinct receptor interactions. Key analogs include:

Table 1: Comparison of NPY Fragments

Compound Structure Type Target Receptors Key Affinities/EC₅₀ Functional Role Source Species Reference
NPY (1-36) Full-length peptide Y1, Y2, Y4, Y5 High Y1 affinity Regulates appetite, anxiety, blood pressure Porcine, Human
NPY (2-36) Truncated peptide Y1, Y2, Y5 Y1: Ki = 3.69 nM
Y2: Ki = 3.08 nM
Modulates feeding behavior, partial Y1/Y2 agonism Porcine, Human
NPY (3-36) Truncated peptide Y2, Y5 Y2-selective agonist Reduces Y1 activity; appetite suppression Human, Porcine
NPY (13-36) Truncated peptide Y2 Y2 agonist Inhibits neurotransmitter release Human, Rat
NPY (22-36) Truncated peptide Unknown Not characterized Limited functional data Human, Rat
Key Findings:

Receptor Selectivity :

  • NPY (2-36) retains partial Y1 receptor affinity but shows reduced potency compared to NPY (1-36) .
  • NPY (3-36) and (13-36) are Y2-selective agonists, highlighting how N-terminal truncation shifts receptor preference .
  • NPY (2-36) exhibits balanced Y1/Y2/Y5 activity, making it unique among fragments .

Species-Specific Variations :

  • Porcine NPY (2-36) shares 97.14% sequence identity with human and rat variants, suggesting conserved biological roles .

Comparison with Non-Peptide NPY Receptor Ligands

Non-peptide compounds targeting NPY receptors offer advantages in stability and pharmacokinetics. Key examples include:

Table 2: Non-Peptide NPY Receptor Ligands

Compound Structure Type Target Receptor Key Features Reference
BIBP 3226 Non-peptide Y1 antagonist High selectivity; Ki = 3.6 nM
BIIE0246 Non-peptide Y2 antagonist Orally bioavailable; IC₅₀ = 7.3 nM
BIBO3304 Non-peptide Y1 antagonist Higher affinity than BIBP 3226 (Ki = 1.2 nM)
Ntncb hydrochloride Non-peptide Y5 antagonist Selective Y5 inhibition; no off-target effects
Key Findings:

Pharmacokinetic Advantages: Non-peptide ligands (e.g., BIBP 3226) exhibit superior stability and oral bioavailability compared to peptide-based NPY fragments . Peptide fragments like NPY (2-36) have shorter half-lives but retain endogenous signaling precision .

Therapeutic Potential: Y1 antagonists (e.g., BIBO3304) are explored for obesity and anxiety . Y5 antagonists (e.g., Ntncb hydrochloride) may regulate hyperphagia .

Outstanding Questions :

  • How do post-translational modifications of NPY fragments affect receptor binding in vivo?
  • Can hybrid molecules combining peptide and non-peptide structures enhance therapeutic efficacy?

Q & A

Q. What experimental methods are most reliable for quantifying neuropeptide Y (2-36) concentrations in biological samples?

To measure NPY (2-36), researchers commonly use enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the truncated fragment. However, cross-reactivity with full-length NPY (1-36) must be minimized by validating antibody specificity via Western blot or competitive binding assays . For higher precision, mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish NPY (2-36) from other isoforms, particularly in plasma or cerebrospinal fluid .

Q. How does NPY (2-36) differ functionally from the full-length NPY (1-36) in receptor binding?

NPY (2-36) lacks the N-terminal tyrosine residue, which reduces affinity for Y1 receptors but retains partial agonism at Y2 and Y5 receptors. Methodologically, competitive radioligand binding assays using HEK293 cells transfected with Y1/Y2/Y5 receptors can quantify binding kinetics (e.g., IC₅₀ values). Pair this with calcium flux assays to assess downstream signaling efficiency .

Q. What animal models are optimal for studying NPY (2-36)’s role in appetite regulation?

Y2 receptor knockout mice are critical for isolating NPY (2-36)’s effects, as Y2 is its primary target. Use chronic intracerebroventricular (ICV) infusion in rodents to mimic physiological release, paired with behavioral assays (e.g., food intake monitoring) and hypothalamic tissue analysis for neuropeptide expression profiling .

Advanced Research Questions

Q. How can conflicting data on NPY (2-36)’s role in anxiety-like behaviors be resolved?

Discrepancies often arise from variability in administration routes (e.g., systemic vs. localized ICV) and dosage regimes . A meta-analysis of existing studies should stratify results by methodology, followed by optogenetic silencing of NPYergic neurons in specific brain regions (e.g., amygdala) to isolate NPY (2-36)’s effects. Use multivariate regression to control for confounding factors like stress hormone levels .

Q. What strategies mitigate NPY (2-36) degradation in longitudinal in vivo studies?

To enhance stability, employ protease inhibitors (e.g., aprotinin) in perfusion buffers and use slow-release osmotic pumps for sustained delivery. Validate degradation rates via HPLC peptide mapping at multiple time points. For genetic models, CRISPR-Cas9 knock-in of protease-resistant NPY (2-36) variants can bypass enzymatic cleavage .

Q. How do post-translational modifications (PTMs) of NPY (2-36) influence its receptor selectivity?

Phosphorylation or glycosylation at residues like Serine-15 may alter receptor binding. Use mutagenesis screens to generate PTM-mimetic variants and test affinity via surface plasmon resonance (SPR) . Pair with cryo-EM to visualize structural changes in receptor-ligand complexes .

Q. What computational models predict NPY (2-36) interactions with non-canonical receptors?

Molecular dynamics simulations (e.g., GROMACS) can map NPY (2-36)’s conformational flexibility and docking potential with orphan GPCRs like GPR18. Validate predictions with BRET/FRET-based assays measuring receptor activation in vitro .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in NPY (2-36)’s reported effects on cardiovascular function?

Contradictions may stem from species-specific receptor expression (e.g., rat vs. human Y2). Conduct cross-species comparative studies using isolated aortic rings and measure vasoconstrictive responses. Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., age, sex) .

Q. What experimental controls are essential when comparing NPY (2-36) to other NPY fragments?

Include full-length NPY (1-36) and NPY (3-36) as controls in binding/functional assays. Use knockdown models (e.g., siRNA targeting NPY) to confirm fragment-specific effects. Normalize data to endogenous NPY levels via qPCR or immunohistochemistry .

Methodological Recommendations

  • Study Design : Use block randomization in animal cohorts to control for circadian variations in NPY release .
  • Data Analysis : Apply principal component analysis (PCA) to multivariate datasets (e.g., gene expression + behavioral outcomes) to identify NPY (2-36)-specific pathways .
  • Ethical Compliance : Adhere to NIH guidelines for peptide administration in preclinical models, including dose justification and endpoint criteria .

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